7-hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one
Description
This compound belongs to the chromen-4-one (flavone) family, characterized by a bicyclic core structure with a ketone group at position 3. Its unique features include:
- 3-(4-Methoxyphenyl) group: Introduces aromaticity and electron-donating effects, which may modulate receptor interactions.
The molecular formula is C₃₀H₃₃NO₅, with a molecular weight of 487.6 g/mol (estimated).
Properties
Molecular Formula |
C27H31NO4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]chromen-4-one |
InChI |
InChI=1S/C27H31NO4/c1-26(2)11-18-12-27(3,15-26)16-28(18)13-21-23(29)10-9-20-24(30)22(14-32-25(20)21)17-5-7-19(31-4)8-6-17/h5-10,14,18,29H,11-13,15-16H2,1-4H3 |
InChI Key |
MYEUUXSFZCEDQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)OC)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
The bicyclic amine is prepared through a tandem cyclization-alkylation process:
Coupling to the Chromen-4-One Core
The amine is alkylated using a chloromethyl intermediate derived from the 8-position of the chromen-4-one:
-
Chloromethylation: Treating the 8-acetyl intermediate with SOCl2 generates 8-(chloromethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one.
-
Nucleophilic Substitution: Reaction with 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane in DMF at 80°C for 12 hours installs the bicyclic amine.
Optimization Notes:
-
Use of K2CO3 as a base improves substitution efficiency.
-
Anhydrous conditions prevent hydrolysis of the chloromethyl intermediate.
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol-water mixtures.
Key Characterization Data:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or quinones.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxyphenyl and azabicyclo groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nucleophiles like amines and thiols.
Major Products
Oxidation: :
Biological Activity
7-Hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chromenone core with various substituents that contribute to its biological activity. Its structural formula can be represented as follows:
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. In vitro studies have demonstrated that it can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .
Anti-inflammatory Effects
In a study focusing on inflammation models, the compound showed a marked reduction in pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases by modulating immune responses .
Anticancer Activity
Several studies have reported the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
The biological activities of 7-hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one are attributed to its ability to interact with multiple molecular targets:
- Nuclear Receptors : The compound may act as a ligand for nuclear hormone receptors, influencing gene expression related to metabolism and cell growth.
- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
- Cell Signaling Pathways : The modulation of key signaling pathways (e.g., NF-kB and MAPK) contributes to its anti-inflammatory and anticancer effects.
Case Study 1: Antioxidant Activity
In a controlled experiment involving human cell lines, the compound was tested for its ability to reduce oxidative stress markers. Results indicated a statistically significant decrease in malondialdehyde (MDA) levels when treated with varying concentrations of the compound compared to untreated controls .
Case Study 2: Anticancer Efficacy
A study involving MCF-7 breast cancer cells treated with the compound showed a dose-dependent decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .
Data Summary Table
Scientific Research Applications
Pharmacological Properties
The compound has been studied for its effects on several biological systems, particularly in relation to G protein-coupled receptors (GPCRs) and their role in central nervous system (CNS) disorders. Research indicates that compounds with chromone structures can serve as allosteric modulators of GPCRs, which may lead to novel therapeutic strategies for treating CNS disorders such as anxiety and depression .
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromone derivatives, including the compound . In vitro evaluations have demonstrated that certain chromone derivatives exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) cells. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial and Antioxidant Activities
Another area of interest is the antimicrobial and antioxidant properties of chromones. The compound has been evaluated for its ability to inhibit microbial growth and reduce oxidative stress in biological systems. These properties make it a candidate for further research in developing treatments for infections and oxidative stress-related diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insights into the potential mechanisms through which the compound exerts its pharmacological effects. For instance, docking simulations suggest that the compound may interact favorably with specific enzymes or receptors involved in disease pathways, enhancing its potential as a lead compound for drug development .
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds. For example:
- Synthesis and Evaluation : A series of 3-(1-phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives were synthesized and evaluated for their antimicrobial activity and molecular docking properties. These studies indicate that modifications to the chromone structure can significantly affect biological activity .
- Antihistaminic Activity : Compounds similar to 7-hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one have shown promising results in antihistaminic assays, suggesting potential applications in treating allergic reactions and asthma .
Data Tables
| Property | Description |
|---|---|
| Chemical Structure | 7-hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one |
| Biological Activities | Anticancer, antimicrobial, antioxidant |
| Target Diseases | CNS disorders, cancer, infections |
| Synthesis Methods | Multi-step synthesis involving condensation reactions |
| Molecular Docking Results | Favorable interactions with GPCRs and other therapeutic targets |
Comparison with Similar Compounds
Role of the Azabicyclo Substituent
The 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane group (common in the target compound and analogues ) confers:
Impact of Aromatic Substituents
- 4-Methoxyphenyl vs. Pyridinyl (Position 3) :
Q & A
Basic: What synthetic methodologies are recommended for preparing this chromen-4-one derivative?
Answer:
The compound can be synthesized via multi-step routes, including Mannich reactions for introducing the azabicyclo-octylmethyl group. For example, a related chromen-4-one derivative was prepared by reacting formaldehyde and dimethylamine with a daidzein precursor in ethanol under reflux, followed by purification via column chromatography . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical to improve yields. Advanced characterization using H NMR, C NMR, and mass spectrometry (MS) ensures structural fidelity .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- Spectral Analysis : H/C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .
- X-ray Crystallography : To resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar chromen-4-one derivatives .
- HPLC-PDA : For purity assessment, especially when evaluating biological activity .
Basic: How is the biological activity of this compound typically screened?
Answer:
- In vitro assays : Antimicrobial activity via broth microdilution (MIC determination) , and anticancer activity using cell viability assays (e.g., MTT).
- Enzyme inhibition studies : Fluorescence-based assays to evaluate interactions with target enzymes (e.g., kinases or oxidoreductases) .
- Molecular docking : Preliminary virtual screening to predict binding affinities to proteins like c-Met kinase, as seen in analogous naphthyridine derivatives .
Advanced: How do structural modifications influence its bioactivity?
Answer:
- Substituent effects : The azabicyclo-octyl group enhances lipophilicity and membrane permeability, while the 4-methoxyphenyl moiety may stabilize π-π interactions in enzyme binding pockets .
- Trifluoromethyl groups : Introduce electron-withdrawing effects, potentially improving metabolic stability .
- Comparative SAR studies : Replace the azabicyclo group with piperidine or morpholine to assess changes in potency and selectivity .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Catalyst screening : Use KI/KCO to enhance nucleophilic substitution efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Process monitoring : In situ FTIR or HPLC tracking to minimize side reactions .
Advanced: How to resolve contradictions in reported biological data?
Answer:
- Standardize assay protocols : Variability in MIC values often arises from differences in bacterial strains or culture conditions .
- Control for stereochemistry : Ensure enantiopurity, as racemic mixtures may show conflicting activity profiles .
- Meta-analysis : Cross-reference data from multiple studies (e.g., PubChem bioactivity databases) to identify consensus trends .
Advanced: What computational tools predict its pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 interactions .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time, as applied to similar chromen-4-one derivatives .
Advanced: How to evaluate its stability under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic/basic pH, heat, and UV light, followed by HPLC to quantify degradation products .
- LC-MS/MS : Identify major metabolites in simulated gastric fluid or liver microsomes .
Advanced: What strategies identify its primary enzymatic targets?
Answer:
- Kinase profiling : Use PamStation® platforms to screen against a panel of kinases .
- Pull-down assays : Immobilize the compound on beads to capture interacting proteins from cell lysates .
- Thermal shift assays : Monitor protein denaturation to confirm binding .
Advanced: How to validate its efficacy in disease models?
Answer:
- In vivo xenograft models : Test antitumor efficacy in nude mice implanted with cancer cell lines (e.g., breast MDA-MB-231) .
- Pharmacokinetic profiling : Measure plasma half-life, C, and tissue distribution via LC-MS/MS .
- Toxicology studies : Assess liver/kidney function markers (ALT, creatinine) in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
